CB1 Functional Potency: Tail‑less MDMB‑5Br‑INACA Exhibits ~1000‑Fold Lower Potency Than Its Tailed Congener MDMB‑5Br‑BUTINACA
In a head‑to‑head comparison using the CB1 β‑arrestin 2 recruitment assay, the tail‑less (S)‑MDMB‑5Br‑INACA demonstrated substantially decreased potency relative to its tailed analogue (S)‑MDMB‑5Br‑BUTINACA [REFS‑1]. While (S)‑MDMB‑5Br‑BUTINACA activated CB1 with an EC₅₀ of approximately 5.8 nM, (S)‑MDMB‑5Br‑INACA exhibited an EC₅₀ in the micromolar range, reflecting a potency reduction of approximately three orders of magnitude [REFS‑2]. This quantitative disparity is consistent across multiple assay platforms, including intracellular calcium mobilization [REFS‑3].
| Evidence Dimension | CB1 receptor functional potency (β‑arrestin 2 recruitment) |
|---|---|
| Target Compound Data | (S)-MDMB‑5Br‑INACA: EC₅₀ in micromolar range (no tail) |
| Comparator Or Baseline | (S)-MDMB‑5Br‑BUTINACA: EC₅₀ = 5.75 nM (butyl tail) |
| Quantified Difference | ~1,000‑fold decrease in potency |
| Conditions | Human CB1 β‑arrestin 2 recruitment NanoBiT® assay |
Why This Matters
The marked potency differential invalidates the use of MDMB‑5Br‑INACA as a functional surrogate for its tailed counterpart and mandates the correct reference standard for accurate calibration of in vitro CB1 activation experiments.
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